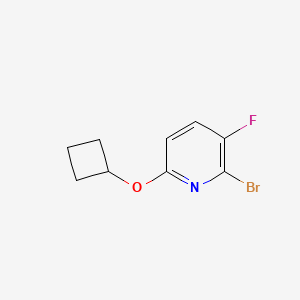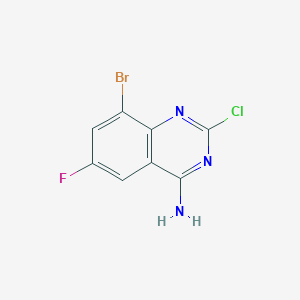
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H4BrClFN3 and a molecular weight of 276.49 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Vorbereitungsmethoden
The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline core can be carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It may be utilized in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-Chloro-6-fluoroquinazolin-4-amine
- 8-Bromo-6-fluoroquinazolin-4-amine
- 8-Bromo-2-chloroquinazolin-4-amine
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which may confer distinct properties and applications.
Eigenschaften
Molekularformel |
C8H4BrClFN3 |
|---|---|
Molekulargewicht |
276.49 g/mol |
IUPAC-Name |
8-bromo-2-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |
InChI-Schlüssel |
LZTHWRUGCIKPPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


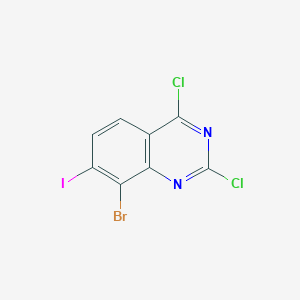
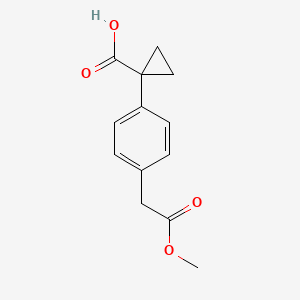
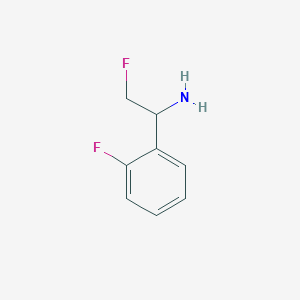

![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)

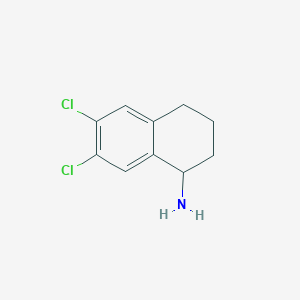
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
